Edetate dipotassium

Description

Historical Development of Ethylenediaminetetraacetic Acid (EDTA)

The development of EDTA was driven by the need for effective chelating agents in industrial applications. Its history traces back to the early 20th century, stemming from research into compounds capable of sequestering metal ions.

Early Synthesis and Discovery

The compound now known as Ethylenediaminetetraacetic Acid was first described in 1935 by Ferdinand Münz wikipedia.orgatamanchemicals.comeduchimica.it. Working for I.G. Farbenindustrie AG, Münz synthesized the compound from ethylenediamine (B42938) and chloroacetic acid wikipedia.orgatamanchemicals.comeduchimica.itumcs.pl. His initial method involved the reaction between hot ethylenediamine with monochloroacetic acid and sodium hydroxide (B78521), although this process resulted in a product contaminated with sodium chloride umcs.plresearchgate.net. Münz's motivation was to find a substitute for citric acid for use with dye solutions in the textile industry, aiming to reduce Germany's reliance on imported chemicals umcs.plresearchgate.net. He recognized that aminocarboxylic acids were effective chelating agents and hypothesized that a polyaminopolycarboxylic acid would be even more so, specifically targeting the removal of calcium ions from water to improve dyeing processes umcs.plresearchgate.net. Münz patented his synthesis process in Germany in 1935 and subsequently in the United States in 1936 and 1937 atamanchemicals.comeduchimica.it.

Concurrent with Münz's work, Frederick C. Bersworth in the United States developed different synthesis methods for EDTA that offered greater yields and enhanced the economic viability of commercial production atamanchemicals.comeduchimica.it. Bersworth's syntheses involved the reaction of formaldehyde (B43269), amines, and hydrogen cyanide educhimica.it. Both Münz and Bersworth secured patents for EDTA production in the 1940s educhimica.it. Early work on the development of EDTA was also undertaken by Gerold Schwarzenbach in the 1940s, focusing on its coordination chemistry principles wikipedia.org.

Evolution of Synthesis Methodologies for EDTA Salts

The initial synthesis method by Münz, while pioneering, produced EDTA salt contaminated with sodium chloride and was primarily used in Europe, not the US umcs.plbris.ac.uk. The demand for purer forms and more efficient production led to the evolution of synthesis methodologies.

Frederick C. Bersworth's synthesis in the United States, developed in 1941, provided a different and more convenient route that is still used today umcs.pl. This process involves the alkaline cyanomethylation of ethylenediamine, reacting ethylenediamine with formaldehyde and sodium cyanide to produce tetrasodium (B8768297) EDTA and ammonia (B1221849) umcs.pl. While much of the ammonia evaporates, some reacts with starting materials, leading to nitrilotriacetic acid (NTA) as a contaminant umcs.plbris.ac.uk. Purification involves acidifying the solution with sulfuric or hydrochloric acid, which causes the insoluble EDTA to separate from the soluble NTA umcs.plbris.ac.uk.

Another one-step cyanomethylation process, similar to Bersworth's, was developed by Geigy, utilizing hydrogen cyanide instead of sodium cyanide, offering a cost advantage despite the handling difficulties associated with hydrogen cyanide umcs.pl.

A significant advancement in producing a highly pure form of EDTA salt was the two-step Singer synthesis, developed in 1962 by John Singer and Mark Weisberg umcs.plbris.ac.uk. This method separates the cyanomethylation and hydrolysis steps umcs.plbris.ac.uk. The process involves reacting ethylenediamine, formaldehyde, and hydrocyanic acid to produce (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN), which is then separated, washed, and hydrolyzed with sodium hydroxide to form Na₄EDTA and ammonia umcs.pl. This separation of steps minimizes secondary reactions that generate impurities, resulting in yields greater than 96% umcs.pl.

Today, industrial synthesis of EDTA primarily employs the alkaline cyanomethylation of ethylenediamine using sodium cyanide and formaldehyde, or the two-step Singer synthesis ecoinvent.org. The sodium salt of EDTA is typically formed first and can then be converted to the acid form bris.ac.uk.

Table 1 summarizes the key early synthesis methods for EDTA.

| Method | Developer(s) | Year | Key Reactants | Primary Product Form | Noteworthy Aspect / Impurity |

| Reaction with Chloroacetic Acid | Ferdinand Münz | 1935 | Ethylenediamine, Chloroacetic Acid, NaOH | EDTA Salt | Contaminated with NaCl umcs.plresearchgate.net |

| Alkaline Cyanomethylation | Frederick C. Bersworth | 1941 | Ethylenediamine, Formaldehyde, Sodium Cyanide | Tetrasodium EDTA | Contaminated with NTA umcs.plbris.ac.uk |

| One-Step Cyanomethylation | Geigy | N/A | Ethylenediamine, Formaldehyde, Hydrogen Cyanide | EDTA Salt | Uses HCN (cost advantage, handling difficulty) umcs.pl |

| Two-Step Synthesis | Singer and Weisberg | 1962 | Ethylenediamine, Formaldehyde, Hydrocyanic Acid | Na₄EDTA | Produces very pure salt umcs.plbris.ac.uk |

Academic Significance and Research Trajectories of Edetate Dipotassium (B57713) Derivatives

Edetate dipotassium (K₂EDTA) is a salt of EDTA and is widely used in academic research due to its chelating properties. Its ability to bind to metal ions makes it invaluable in various experimental procedures. K₂EDTA is commonly used in biological laboratories and medical science atamanchemicals.com.

One of the primary academic research applications of K₂EDTA is its use as an anticoagulant, particularly in the collection of blood samples for hematological tests such as complete blood counts (CBC) wikipedia.orgatamanchemicals.comchemanalyst.comhbdsbio.com. K₂EDTA prevents blood clotting by chelating calcium ions, which are essential for the coagulation cascade wikipedia.orgatamanchemicals.comchemanalyst.comhbdsbio.com. This preservation of blood cell morphology and integrity is crucial for accurate analysis in research and diagnostic settings wikipedia.orgchemanalyst.comhbdsbio.com. Research has explored the impact of different EDTA salts (like K₂EDTA and K₃EDTA) on parameters like cell counting and sizing, with the International Council for Standardization in Hematology (ICSH) recommending K₂EDTA for hematology testing oup.com. Studies have also compared the performance of K₂EDTA tubes with other anticoagulant tubes for specific analyses like HbA1c measurement, finding comparable results within clinically acceptable limits oup.com.

Beyond its role as an anticoagulant, K₂EDTA is utilized in academic research as a general chelating agent to study chelators, biochemicals, and reagents atamanchemicals.com. It is employed to eliminate the inhibitory effects of trace heavy metals on enzyme-catalyzed reactions atamanchemicals.comfishersci.bechemicalbook.com.

In molecular biology, K₂EDTA plays a crucial role in DNA extraction and manipulation. It helps maintain DNA integrity by chelating metal ions required by nucleases, enzymes that can degrade DNA chemanalyst.comhbdsbio.com. Its use in techniques like polymerase chain reaction (PCR) and gene sequencing helps ensure the accuracy and reliability of results by reducing metal ion-mediated enzymatic side reactions chemanalyst.comhbdsbio.com.

K₂EDTA is also used in research involving nanoparticle synthesis and stabilization. For instance, it has been shown to act as a catalyst by partially removing thiol stabilizers from the surface of cadmium telluride (CdTe) nanoparticles, thereby inducing their stabilization reaction atamanchemicals.comfishersci.be.

In the field of materials science and biophysics, research has investigated the interaction of EDTA with lipid membranes. Studies combining molecular dynamics simulations and experimental techniques have shown that beyond chelating calcium ions, EDTA anions can also bind to phosphatidylcholine monolayers, highlighting a more complex interaction than simple ion sequestration acs.org. This has implications for experiments involving lipid systems where EDTA is used to remove metal ions acs.org.

Furthermore, K₂EDTA can be used in analytical chemistry research. It has been explored as a mobile phase modifier in high-performance liquid chromatography (HPLC) for separating compounds like UV filters and as a chelating agent in colorimetric methods for determining trace elements such as beryllium compounds chemicalbook.com.

Academic research also explores the broader environmental impact and applications of chelating agents like EDTA. Studies have investigated the translocation and persistence of EDTA in soil and its effects on the uptake of microelements by plants, which is relevant to understanding the environmental fate and potential agricultural uses of such compounds researchgate.net.

While this compound itself is a well-established compound, academic research continues to explore its fundamental properties, optimize its applications in various experimental techniques, and investigate its interactions in complex biological and environmental systems. The research trajectories involving K₂EDTA often focus on leveraging its chelating ability for precise control of metal ions in diverse academic investigations.

Table 2 summarizes some academic research applications of this compound.

| Research Area | Application of this compound |

| Hematology | Anticoagulant in blood sample collection for CBC and other tests; preserving cell morphology. wikipedia.orgatamanchemicals.comchemanalyst.comhbdsbio.com |

| Biochemistry/Enzymology | Eliminating heavy metal inhibition of enzyme-catalyzed reactions. atamanchemicals.comfishersci.bechemicalbook.com |

| Molecular Biology | Maintaining DNA integrity during extraction; preventing metal ion-mediated degradation in PCR/sequencing. chemanalyst.comhbdsbio.com |

| Nanomaterials | Catalyzing stabilization reactions of nanoparticles (e.g., CdTe) by removing stabilizers. atamanchemicals.comfishersci.be |

| Biophysics/Materials Science | Investigating interactions with lipid membranes; studying adsorption to monolayers. acs.org |

| Analytical Chemistry | Mobile phase modifier in HPLC; chelating agent in colorimetric trace element determination. chemicalbook.com |

| Environmental Science/Agriculture | Studying translocation and persistence in soil; evaluating effects on plant microelement uptake. researchgate.net |

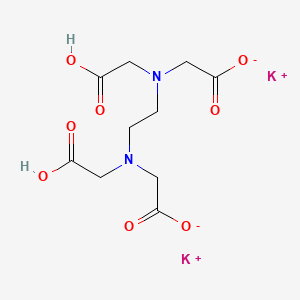

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBHNVFOQLIYTH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14K2N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-00-4 (Parent) | |

| Record name | Edetate dipotassium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3058612 | |

| Record name | Edetate dipotassium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White powder; [Sigma-Aldrich MSDS] | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium EDTA dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2001-94-7, 25102-12-9, 7379-27-3 | |

| Record name | Edetate dipotassium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetate dipotassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025102129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetate dipotassium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis[N-(carboxymethyl)aminoacetic] acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium dihydrogen ethylenediaminetetraacetate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Ligand Interactions of Edetate Dipotassium

Chelation Mechanism and Metal Ion Complexation

Chelation is a chemical process where a polydentate ligand forms two or more coordinate bonds with a single central metal atom or ion, creating a stable ring structure known as a chelate ring. This phenomenon is a fundamental aspect of coordination chemistry. ebsco.comvedantu.comwikipedia.org

Fundamental Principles of Polydentate Ligand-Metal Ion Binding

Polydentate ligands, also known as chelating agents, possess multiple atoms with lone pairs of electrons that can be donated to a metal ion to form coordinate covalent bonds. vedantu.commychemcafe.com.sg EDTA⁴⁻ is a hexadentate ligand, meaning it has the potential to form six such bonds: two through its nitrogen atoms and four through the oxygen atoms of its carboxylate groups. mychemcafe.com.sgjove.compurdue.edu The formation of these multiple bonds results in a cage-like structure around the metal ion. jove.com The stability of the resulting metal-chelate complex is significantly higher compared to complexes formed by monodentate ligands (ligands that bind through only one donor atom), a phenomenon known as the chelate effect. vedantu.comwikipedia.org This enhanced stability is thermodynamically favorable. vedantu.com

Specificity and Affinity of Edetate for Divalent and Trivalent Cations

EDTA exhibits a remarkably high affinity for a wide range of metal cations across the periodic table. colorado.edu The stability of the metal-EDTA complex is dependent on the specific metal ion involved and the pH of the environment. scielo.brpatsnap.comatamanchemicals.comnanyangchemical.com EDTA forms particularly strong complexes with many divalent and trivalent metal ions. atamanchemicals.comnanyangchemical.cominterchim.fr

Studies using techniques like isothermal titration calorimetry (ITC) have provided insights into the binding affinities and mechanisms of interaction between EDTA and various cations. Divalent cations can be broadly categorized based on their affinity for EDTA. High-affinity divalent cations include Ca²⁺, Mn²⁺, Co²⁺, Zn²⁺, and Pb²⁺, typically exhibiting dissociation constants (Kd) less than 500 nM. lifesciencesite.com Medium-affinity divalent cations, such as Ba²⁺ and Mg²⁺, show lower binding strength with Kd values above 1 µM. lifesciencesite.com Trivalent cations like Fe³⁺ and Al³⁺ form even more stable complexes with EDTA due to their higher charge density and the multiple coordination sites offered by the ligand. nanyangchemical.com The binding of EDTA to metal ions often involves favorable enthalpic and entropic terms, contributing to the stability of the complex. lifesciencesite.com However, the thermodynamic profile can vary depending on the specific metal ion; for instance, Mg²⁺ binding has shown unfavorable enthalpic conditions in some studies. lifesciencesite.com

The relative binding strength among high-affinity divalent cations has been observed in the order Zn²⁺ > Cu²⁺ > Co²⁺ > Ca²⁺ > Pb²⁺ in some studies. lifesciencesite.com This hierarchy of binding affinities is crucial in systems containing mixtures of metal ions, as EDTA will preferentially complex with ions for which it has higher affinity. lifesciencesite.com

Interactive Table 1: Relative Binding Affinity of EDTA for Selected Divalent Cations (Based on Dissociation Constant, Kd) lifesciencesite.com

| Cation | Affinity Classification | Representative Kd Range |

| Zn²⁺ | High Affinity | < 500 nM |

| Cu²⁺ | High Affinity | < 500 nM |

| Co²⁺ | High Affinity | < 500 nM |

| Ca²⁺ | High Affinity | < 500 nM |

| Pb²⁺ | High Affinity | < 500 nM |

| Ba²⁺ | Medium Affinity | > 1 µM |

| Mg²⁺ | Medium Affinity | > 1 µM |

Note: This table is based on representative findings and binding affinities can be influenced by experimental conditions such as pH and the presence of other ligands.

Structural Elucidation of Edetate-Metal Complexes

The structural characteristics of metal-EDTA complexes have been extensively investigated using various analytical and computational techniques.

Spectroscopic Analyses and Binding Geometries

Spectroscopic methods, particularly infrared (IR) and Raman spectroscopy, are valuable tools for analyzing the structure and bonding in metal-EDTA complexes. Changes in the vibrational frequencies of functional groups within the EDTA molecule, such as the carboxylate OCO stretching modes, provide information about their interaction with the metal ion. scielo.brchemrxiv.orgresearchgate.netcapes.gov.brjournaljpri.com The shift and intensity of these bands can indicate the nature of the metal-ligand bond (ionic or covalent) and the coordination environment. researchgate.netcapes.gov.br

X-ray crystallography has been used to determine the solid-state structures of numerous metal-EDTA complexes, revealing their precise coordination geometries and bond distances. scielo.brresearchgate.netresearchgate.netucj.org.uaucj.org.ua While the representative configuration of a metal-EDTA complex is often described as octahedral, the actual geometry can vary depending on the size and electronic configuration of the metal ion, as well as the presence of other ligands like water molecules. mychemcafe.com.sgjove.comchemrxiv.orgresearchgate.netwikipedia.org For example, the iron(III)-EDTA complex can be seven-coordinate, with an additional water molecule bound to the metal center. wikipedia.orgrsc.org Crystal structure data from sources like the Cambridge Crystallographic Data Centre (CCDC) show that metal-EDTA complexes can exhibit coordination numbers ranging from 5 to 9, with hexadentate coordination being common, but penta- and tetradentate modes also observed. researchgate.netucj.org.uaucj.org.ua

Interactive Table 2: Examples of Coordination Numbers and Denticity in Crystalline Metal-EDTA Complexes researchgate.netucj.org.uaucj.org.ua

| Metal Ion | Common Coordination Number (CN) | Observed Denticity of EDTA |

| Fe(III) | 6, 7 | Hexadentate, Pentadentate |

| Co(III) | 6 | Hexadentate, Pentadentate, Tetradentate |

| Cu(II) | 6 | Hexadentate, Pentadentate, Tetradentate |

| Zn(II) | 6 | Hexadentate, Pentadentate, Tetradentate |

| Alkaline Earth Metals (Mg, Ca, Sr, Ba) | 5-9 | Tri- and Hexadentate |

Note: This table summarizes observed trends in crystalline structures and is not exhaustive.

NMR spectroscopy is another technique used to study metal-EDTA complexes, particularly with diamagnetic metal ions. researchgate.net By analyzing the chemical shifts of EDTA protons, researchers can gain insights into the binding interactions and the stoichiometry of the complexes formed in solution. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental studies and providing deeper insights into the electronic structure, bonding, and geometries of metal-EDTA complexes. researchgate.netrsc.orgrsc.orgresearchgate.netrsc.orgnih.gov DFT calculations can be used to optimize molecular geometries, calculate bond distances and angles, and assess the nature of metal-ligand interactions (e.g., ionic vs. covalent contributions) through energy partitioning and molecular orbital analyses. researchgate.netrsc.orgresearchgate.net

Computational studies have investigated the structural and bonding characteristics of EDTA complexes with various metal ions, including alkaline earth metals and transition metals. chemrxiv.orgresearchgate.netrsc.orgrsc.org These calculations can help rationalize experimental observations, such as the influence of transition metal electron configuration on the complex structure and spectroscopic properties. chemrxiv.orgrsc.org DFT can also be used to calculate thermodynamic parameters related to complex formation, such as Gibbs free energy, to evaluate the stability and viability of potential complexes. researchgate.netnih.gov Studies employing DFT have supported the understanding of how deprotonation of EDTA's carboxylate groups enhances charge transfer and strengthens complex formation with metal ions like Hg²⁺. rsc.org

Microhydration Structures and Binding Pocket Response

The interaction of metal-EDTA complexes with water molecules is important for understanding their behavior in aqueous solutions and biological environments. Studies using techniques like cryogenic ion vibrational spectroscopy (CIVS) combined with computational methods have explored the microhydration of metal-EDTA complexes. chemrxiv.orgacs.orgresearchgate.netresearchgate.net These studies investigate how the presence of water molecules affects the structure of the binding pocket and the coordination of the metal ion. acs.orgresearchgate.net

Research on alkaline earth metal-EDTA complexes has shown that the EDTA binding pocket can respond to stepwise hydration. acs.orgresearchgate.net The position of the metal ion within the binding pocket can shift depending on the ion size and the presence of water molecules. researchgate.netresearchgate.net For smaller ions like Mg²⁺, the metal atom may remain buried within the pocket, with water molecules interacting indirectly through hydrogen bonding to the carboxylate ligands. researchgate.net As the ion size increases, it may move closer to the rim of the binding pocket, leading to increased exposure to the surrounding chemical environment and potential direct interaction with water molecules. acs.orgresearchgate.net These studies highlight the dynamic nature of the metal-EDTA interaction in the presence of solvent molecules. acs.org

Edetate dipotassium (B57713) is a salt of ethylenediaminetetraacetic acid (EDTA), a widely recognized chelating agent. Its chemical properties are primarily defined by the ability of the EDTA anion to form stable coordination complexes with metal ions. This characteristic makes it valuable in various scientific and industrial applications, particularly where controlling metal ion behavior is crucial.

Edetate dipotassium functions as a source of the ethylenediaminetetraacetate (B1237979) anion (EDTA⁴⁻) in solution. The EDTA⁴⁻ anion is a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. Specifically, EDTA⁴⁻ is typically a hexadentate ligand, coordinating through its two nitrogen atoms and four carboxylate oxygen atoms libretexts.orgquora.comacs.org. This ability to bind at six sites simultaneously allows EDTA to form a cage-like structure around the metal ion, resulting in highly stable complexes known as chelates libretexts.org.

The coordination process involves the deprotonation of the carboxylic acid groups in the EDTA molecule, generating negatively charged carboxylate ions that attract positive metal ions hbdsbio.com. The nitrogen atoms, with their lone pairs of electrons, then form coordinate covalent bonds with the metal ion's empty orbitals hbdsbio.com. The stability of the resulting chelate is significantly enhanced by this multidentate binding, a phenomenon known as the chelate effect rsc.orgresearchgate.net.

While EDTA⁴⁻ is ideally hexadentate, the actual number of coordination sites utilized can depend on the size and coordination preferences of the metal ion libretexts.org. For instance, in some complexes, like that with Fe(III), the EDTA⁴⁻ ligand may not fully encapsulate the metal ion, and a water molecule can also coordinate to the metal center, resulting in a seven-coordinate complex acs.orgwikipedia.org.

The interaction between EDTA and metal ions is influenced by factors such as the nature and activity of the metal ion, as well as the pH of the solution uomustansiriyah.edu.iq. Different metal ions exhibit varying affinities for EDTA, leading to differences in the stability of the formed complexes wikipedia.orgepa.gov.

Thermodynamics and Kinetics of Edetate Complex Formation

The formation of metal-EDTA complexes is characterized by favorable thermodynamics, indicated by large formation constants (also known as stability constants) libretexts.orgquora.com. The stability constant is a measure of the extent to which a complex forms at equilibrium researchgate.net. For many metal ions, the decadic logarithms of their stability constants with EDTA are notably high, often ranging between 20 and 30 rsc.orgrsc.org.

The thermodynamic stability of a complex is related to the change in Gibbs free energy (ΔG) during the complex formation, where ΔG = ΔH - TΔS. Chelation contributes significantly to this stability due to a favorable entropy change (ΔS), in addition to the enthalpy change (ΔH) from bond formation quora.comrsc.orgresearchgate.net. The formation of chelates, like those with EDTA, leads to an increase in the number of particles in solution as solvent molecules are displaced by the chelating ligand, contributing positively to the entropy change rsc.orgresearchgate.net.

The kinetics of metal-EDTA complex formation and dissociation are also important. While metal-EDTA complexes are thermodynamically stable, their kinetic lability (the rate at which they undergo ligand exchange) can vary researchgate.netvpscience.org. A thermodynamically stable complex may be kinetically labile or inert vpscience.org. The kinetic stability can be qualitatively assessed from the enthalpy changes of substitution reactions, such as the exchange of water molecules researchgate.net.

Research findings often involve determining the stability constants of metal-EDTA complexes under various conditions. For example, studies have investigated the complexation of technetium(IV) with EDTA, determining thermodynamic parameters such as ΔG, ΔH, and ΔS for the formation of different Tc(IV)-EDTA species osti.gov.

Table 1 provides illustrative examples of the high stability constants associated with EDTA complexes with selected metal ions.

| Metal Ion | Log K (Stability Constant) | Reference |

| Cd²⁺ | 16.46 | libretexts.org |

| Cu²⁺ | 18.80 | wikipedia.org |

| Fe³⁺ | 25.1 | wikipedia.org |

| Pb²⁺ | 18.04 | wikipedia.orgvaia.com |

| Zn²⁺ | 16.50 | uomustansiriyah.edu.iq |

Note: Stability constants can vary slightly depending on ionic strength, temperature, and specific experimental conditions.

Influence of Edetate Complexation on Metal Ion Reactivity and Speciation

The complexation of metal ions by this compound significantly alters their chemical reactivity and speciation in solution. By binding to metal ions, EDTA effectively sequesters them, reducing the concentration of free, hydrated metal ions nih.govatamanchemicals.com. This sequestration can prevent metal ions from participating in reactions they would otherwise undergo.

One of the primary effects of EDTA complexation is the suppression of metal-catalyzed reactions. Metal ions can act as catalysts in various processes, including oxidation reactions. By binding to these metal ions, EDTA inhibits their catalytic activity wikipedia.orgatamanchemicals.com. This property is utilized in various applications, such as preventing metal-catalyzed degradation in cosmetic and pharmaceutical formulations and inhibiting the catalytic disproportionation of hydrogen peroxide in the pulp and paper industry wikipedia.orgchemiis.com.

The speciation of a metal refers to the distribution of its chemical forms in a system. In the presence of EDTA, the dominant species for many metal ions becomes the metal-EDTA complex researchgate.netresearchgate.net. This shift in speciation can have profound effects on the metal's behavior, including its solubility, mobility, and bioavailability wikipedia.orgepa.govresearchgate.net. For instance, the formation of soluble, anionic metal-EDTA complexes can help dissolve metal oxides and carbonates wikipedia.orgatamanchemicals.com.

Research has explored the influence of EDTA complexation on the toxicity of metal ions. Studies have shown that complexation by EDTA can decrease the toxicity of certain metal ions, likely by reducing the concentration of the more bioavailable free metal ions or other toxic species researchgate.net. Chemical modeling is often used to predict metal speciation in the presence of EDTA and correlate it with observed toxicity researchgate.net.

The strong complexation ability of EDTA can also influence the effectiveness of other chemical processes. For example, in histopathology, EDTA is used as a decalcifying agent by chelating calcium ions from tissues wikipedia.org. It can also inhibit metalloproteases and other metal-dependent enzymes by sequestering the metal ions required for their activity wikipedia.orgsigmaaldrich.com.

The widespread use of EDTA and its persistence in the environment raise concerns about its potential to alter metal speciation and mobility in natural waters and soils, which could impact the bioavailability and potential toxicity of metals in these systems wikipedia.orgepa.govresearchgate.net.

Analytical Chemistry Research Methodologies Utilizing Edetate Dipotassium

Quantitative Determination of Metal Ions in Diverse Research Matrices

The ability of Edetate dipotassium (B57713) to form stable complexes with metal ions is fundamental to its application in the quantitative analysis of these species across different sample types.

Complexometric titration is a well-established analytical technique used for the quantitative determination of metal ions based on the formation of stable coordination complexes. Edetate dipotassium, as a source of the EDTA anion, is a key titrant in these procedures. The EDTA anion reacts with metal ions in a precisely defined stoichiometric ratio, typically 1:1, allowing for the accurate calculation of the metal ion concentration based on the volume of this compound solution consumed at the titration endpoint. This method is applicable to a wide range of metal ions, and the endpoint can be detected using suitable metal ion indicators that change color upon complexation with EDTA, or by employing potentiometric or spectrophotometric methods. Pharmacopoeial methods often utilize complexometric titrations with EDTA salts for the determination of various substances scribd.com.

Spectrophotometric methods can be employed in conjunction with this compound for the quantitative analysis of metal ions. While EDTA itself does not absorb strongly in the visible region, the complexes formed between metal ions and the EDTA anion often exhibit characteristic absorption spectra. By measuring the absorbance of the metal-EDTA complex at a specific wavelength, the concentration of the metal ion in the sample can be determined using a calibration curve. This approach is particularly useful for analyzing metal ions that form colored complexes with EDTA or in the presence of chromogenic indicators that change absorbance upon complexation. The use of this compound facilitates the formation of these complexes for spectrophotometric analysis multichemexports.com.

Complexometric Titration Techniques for Metal Ion Analysis

Sample Preparation and Interference Mitigation Strategies

In addition to direct quantification, this compound is widely used in sample preparation to manage the influence of metal ions on analytical measurements.

This compound acts as an effective masking agent by binding to specific metal ions, preventing them from interfering with the determination of other analytes. By forming stable chelates, the targeted metal ions are effectively removed from participating in unwanted reactions that could lead to inaccurate results. This is particularly valuable in complex matrices where multiple metal ions are present and could interfere with the analysis of a specific element or compound. For instance, this compound can eliminate the inhibition of enzyme-catalyzed reactions caused by traces of heavy metals atamanchemicals.com. Its ability to sequester metal ions is a fundamental aspect of its use in various analytical procedures multichemexports.comnih.govwindows.net.

This compound finds application in the analysis of trace elements and in nutritional chemistry. Its chelating properties are utilized in preparing samples to ensure accurate determination of essential and trace minerals. By chelating potential interfering metal ions present in biological or food matrices, this compound helps to isolate or stabilize the analytes of interest, improving the accuracy and reliability of the analysis. It is explicitly mentioned for use in the determination of nutritional chemistries atamanchemicals.comgoogle.com.

Role as a Masking Agent in Analytical Procedures

Advanced Analytical Techniques for this compound Quantification

While the primary application discussed is the use of this compound to quantify metal ions, the quantification of this compound itself in various matrices can also be necessary. Although specific advanced techniques solely for the quantification of this compound were not extensively detailed in the search results, general analytical techniques applicable to organic compounds with chelating properties could potentially be employed. These might include chromatographic methods like High-Performance Liquid Chromatography (HPLC) with appropriate detection methods, or potentially mass spectrometry, depending on the matrix complexity and required sensitivity. However, the provided information focuses more on its role in analytical techniques rather than its own direct quantification by advanced methods.

High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a powerful separation technique, but some analytes lack the necessary chromophores for direct UV detection. Derivatization, a process that chemically modifies the analyte to make it detectable, is often used in such cases. This compound, while sometimes analyzed directly or indirectly, can be involved in methods that utilize derivatization for enhanced detection in HPLC.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Edetate (EDTA) itself is not easily detected by HPLC using UV detection due to the absence of a chromophoric group nih.gov. To overcome this limitation, derivatization techniques are employed. One effective method involves complexing EDTA with a metal ion that forms a UV-active complex. For instance, derivatization with ferric chloride solution is a simple and effective means of enhancing the chromatographic detection of EDTA nih.govnih.gov. This precolumn derivatization typically involves heating the EDTA sample with ferric chloride solution at around 70 °C for a specific period, such as 20 minutes nih.govnih.gov. The resulting complex can then be separated and detected using a UV detector at a suitable wavelength, such as 265 nm or 259 nm humanjournals.comtandfonline.com. Another approach for derivatization involves using a 1% copper acetate (B1210297) solution to form a UV-active chromophore group with EDTA tandfonline.comtandfonline.com.

Research findings demonstrate the successful application of derivatization in HPLC for EDTA analysis. A validated reverse phase HPLC method for determining disodium (B8443419) EDTA in meropenem (B701) drug substance utilized precolumn derivatization with ferric chloride, achieving chromatographic separation on a C18 column with UV detection nih.gov. The method involved a mobile phase consisting of methanol (B129727) and an aqueous solution containing tetrabutylammonium (B224687) bromide and sodium acetate, with the pH adjusted to 4.0 nih.gov. EDTA eluted at approximately 6 minutes nih.gov. Another study developed an HPLC-UV method for determining disodium EDTA in oxycodone HCl oral liquids, employing derivatization with a 1% copper acetate solution tandfonline.comtandfonline.com. This method achieved effective separation on a C8 column with isocratic elution and UV detection at 259 nm tandfonline.comtandfonline.com.

Ion Chromatography Applications

Ion chromatography (IC) is a technique specifically designed for the separation of ions. Edetate, being an anionic species at appropriate pH, can be analyzed using IC. This method is particularly valuable for determining EDTA in samples where it exists in ionic form.

IC has been applied for the assay of EDTA in various sample types, including contact lens care solutions and synthetic injections humanjournals.comoup.com. A common approach involves using an anion exchange column, such as a Dionex AS-14, with a carbonate buffer as the eluent and conductometric detection humanjournals.com. Suppressed conductimetric detection is often used for the direct determination of EDTA without a derivatization step humanjournals.com. This method has been developed and validated for determining EDTA in pharmaceutical formulations humanjournals.com.

Capillary Electrophoresis Mass Spectrometry (CE/MS) for Edetate Detection

Capillary Electrophoresis (CE) is a separation technique that uses a high electric field to separate ions based on their charge and size. Coupling CE with Mass Spectrometry (MS) provides high separation efficiency and molecular mass information, making CE/MS a powerful tool for the detection and identification of analytes, including edetate. wikipedia.org

CE/MS, specifically selected reaction monitoring capillary electrophoresis mass spectrometry (SRM-CE/MS), has been reported as a sensitive method for detecting and measuring EDTA in biological samples such as human plasma and urine wikipedia.orgnih.gov. This method can achieve a detection limit of 7.3 ng/mL and a quantitation limit of 14.6 ng/mL in human plasma nih.gov. Large-volume injections can be used to improve the detection limit via field-amplified sample injection nih.gov. The analysis is typically performed using selected reaction monitoring in the negative ion mode nih.gov. CE-MS combines the high resolving power and sensitivity of CE with the structural information provided by MS, requiring minimal sample volumes wikipedia.org.

Electrochemical Detection Methods for Edetate

Electrochemical methods involve measuring electrical properties of an analyte or a system in which the analyte participates in an electrochemical reaction. Edetate's ability to chelate metal ions can be exploited in electrochemical detection methods.

Electrochemical sensors have been developed for the detection of metal ions, and edetate can play a role in these systems, sometimes indirectly by complexing with the target metal ion. For instance, an electrochemical sensing platform for detecting heavy metal ions utilized edetate disodium dihydrate (EDTA) nih.gov. In this system, EDTA had the ability to complex with various heavy metal ions nih.gov. When excess EDTA was present, it could cleave a component of the sensor, leading to a detectable signal nih.gov. Another study explored the electrochemical determination of lead ions using an EDTA-modified carbon paste electrode acs.orghilarispublisher.com. The EDTA modification enhanced the sensitivity and selectivity of the electrode towards lead ions due to the strong binding ability of EDTA with metals acs.orghilarispublisher.com. Square wave voltammetry (SWV) was used as the detection technique, showing a better performance for the EDTA-modified electrode compared to a bare carbon paste electrode hilarispublisher.com. The chelating power of EDTA immobilized on the electrode surface improved the analytical characteristics for the determination of metal ions like Cu(II) upt.ro.

Data Table Examples:

Based on the search results, specific data points regarding chromatographic and electrophoretic methods can be presented in tables.

Table 1: HPLC Method Parameters for EDTA Determination

| Method | Derivatization Agent | Column Type | Detection Wavelength (nm) | Mobile Phase Composition | Flow Rate (mL/min) | Reference |

| Reverse Phase HPLC (Meropenem) | Ferric chloride | C18 | UV (not specified) | Methanol + Tetrabutylammonium bromide/Sodium acetate aqueous solution (pH 4.0) | 1.0 | nih.gov |

| HPLC-UV (Oxycodone HCl Oral Liquids) | Copper acetate (1%) | C8 | 259 | Buffer (Tetrabutylammonium hydroxide (B78521), pH 7.5) + Methanol + Water (175:90:675 v/v/v) | 2.0 | tandfonline.comtandfonline.com |

| RP-HPLC (Dairy Wastewater/Surface Water) | Ferric chloride | C18 | 265 | Methanol as mobile phase (implied with derivatization) | 0.9 | humanjournals.com |

Table 2: CE/MS Parameters and Performance for EDTA Detection

| Sample Type | Technique | Ionization Mode | Detection Limit (ng/mL) | Quantitation Limit (ng/mL) | Reference |

| Human plasma and urine | SRM-CE/MS | Negative ion | 7.3 | 14.6 | nih.gov |

Table 3: Ion Chromatography Parameters for EDTA Assay

| Sample Type | Column Type | Eluent | Detection Method | Reference |

| Contact lens solutions | Dionex AS-14 | 10 mM Carbonate buffer | Suppressed conductivity | humanjournals.comoup.com |

Biochemical and Molecular Biology Research Applications of Edetate Dipotassium

Enzyme Activity Modulation through Metal Ion Chelation

Edetate dipotassium (B57713) is extensively used to modulate the activity of enzymes, particularly those that require metal ions as cofactors for their catalytic function. By chelating these essential metal ions, EDTA can effectively inhibit or deactivate such enzymes. wikipedia.orgatamanchemicals.comebi.ac.uksigmaaldrich.comwikipedia.orgbiocompare.comatamanchemicals.com

Deactivation of Metal-Dependent Enzymes in Biochemical Assays

In biochemical assays, the depletion of metal ions through chelation by EDTA is a common method to deactivate metal-dependent enzymes. This technique is employed either to assess the enzyme's requirement for specific metal ions or to prevent enzymatic degradation of biomolecules such as DNA, proteins, and polysaccharides during experimental procedures. wikipedia.orgatamanchemicals.comsigmaaldrich.comatamanchemicals.com

Specific Inhibition of dNTP Hydrolases, Liver Arginase, and Horseradish Peroxidase

Beyond its general metal-chelating effects, EDTA has been shown to act as a selective inhibitor against specific enzymes, including dNTP hydrolyzing enzymes (such as Taq polymerase, dUTPase, and MutT), liver arginase, and horseradish peroxidase. wikipedia.orgatamanchemicals.comatamanchemicals.comnih.gov Notably, studies suggest that this inhibition can occur independently of simple metal ion chelation, indicating a more direct interaction with these enzymes. wikipedia.orgatamanchemicals.comatamanchemicals.comnih.govnih.govnih.gov For instance, research indicates that EDTA can compete for the nucleotide binding site of dUTPase, forming interactions within the active site similar to the enzyme's substrate. nih.govnih.gov Inhibition of human liver arginase by EDTA has also been observed to be of a mixed type, with a predominant competitive component, suggesting a mechanism not solely dependent on chelating essential metal ions like Mn2+. nih.govnih.gov

Inhibition Mechanisms of Metallopeptidases by Edetate

Metallopeptidases are a class of enzymes whose catalytic mechanism relies on a metal ion, commonly zinc. wikipedia.org Edetate inhibits a range of metallopeptidases primarily by chelating and removing this required metal ion from the enzyme's active site, thereby disrupting its catalytic activity. wikipedia.orgatamanchemicals.comebi.ac.ukwikipedia.orgatamanchemicals.com The effectiveness and speed of inhibition can depend on how tightly the metal ion is bound to the enzyme; if the binding is very strong, inhibition by EDTA may be slow. ebi.ac.uk In some cases, EDTA's chelation of calcium ions can also interfere with the stability of metalloproteinases like matrix metalloproteinases (MMPs), contributing to their inhibition. nih.gov The metal-free apoenzyme, if stable, may be reactivated by the addition of appropriate metal ions. ebi.ac.uk

Nucleic Acid Preservation and Molecular Diagnostic Methodologies

Dipotassium EDTA plays a critical role in the preservation of nucleic acids and is a key component in various molecular diagnostic methodologies. hbdsbio.comatamanchemicals.comhbdsbio.com

Role in DNA and RNA Extraction and Integrity Maintenance

In nucleic acid extraction protocols, dipotassium EDTA is an essential component for maintaining the integrity of DNA and RNA. hbdsbio.comhbdsbio.commagen-tec.comlifescienceproduction.co.uksigmaaldrich.commagen-tec.com It achieves this by chelating divalent metal ions that are necessary cofactors for nucleases, enzymes that degrade nucleic acids. sigmaaldrich.comhbdsbio.comhbdsbio.commagen-tec.comsigmaaldrich.commagen-tec.com By deactivating these nucleases, EDTA prevents the degradation of DNA and RNA during the lysis and extraction processes. hbdsbio.commagen-tec.comlifescienceproduction.co.ukmagen-tec.com EDTA is commonly included in lysis buffers and nucleic acid preservation buffers to stabilize and protect nucleic acids in samples. magen-tec.comlifescienceproduction.co.ukmagen-tec.comconsevol.orggoogle.com

Optimization of Polymerase Chain Reaction (PCR) and Gene Sequencing Protocols

Dipotassium EDTA is utilized in molecular diagnostic techniques such as Polymerase Chain Reaction (PCR) and gene sequencing to enhance the accuracy and reliability of the results. hbdsbio.com Its ability to bind metal ions helps to reduce unwanted enzymatic side reactions that could interfere with the efficiency of these molecular techniques. hbdsbio.com In the context of PCR, while magnesium ions are essential for polymerase activity, residual EDTA from DNA extraction can inhibit the reaction by chelating the available magnesium. researchgate.netresearchgate.net Careful optimization of magnesium concentration can counteract this inhibition. researchgate.net Studies have also shown that disodium (B8443419) EDTA can be used to titrate effective Mg2+ concentrations in PCR mixtures, which can improve cluster separation in techniques like droplet digital PCR (ddPCR). nih.gov

Cell Biology and Tissue Culture Research Protocols

Control of Cell Aggregation and Detachment in Cell Culture Systems

In cell culture systems, edetate dipotassium is employed to manage cell aggregation and facilitate cell detachment. Adherent cells typically attach to surfaces and to each other through cell adhesion molecules like cadherins and integrins, which require divalent cations such as Ca²⁺ and Mg²⁺ for their function tandfonline.comtandfonline.com. By chelating these essential metal ions, this compound disrupts the interactions mediated by these adhesion molecules, thereby preventing clumping of cells in suspension or enabling the detachment of adherent cells from culture surfaces for passaging or analysis tandfonline.comwikipedia.org.

Research indicates that the efficiency of cell detachment using EDTA can be concentration-dependent. For instance, in one study, complete detachment of MCF-7 cells was observed at 10 mM EDTA, although some pipetting was still required, while lower concentrations (<5 mM) showed no detachment tandfonline.com. Non-enzymatic methods using chelating agents like EDTA have been suggested as alternatives to enzymatic methods (e.g., trypsin/EDTA) for detaching adherent cells for applications like flow cytometry, as they can help conserve cell surface markers and extend cell viability tandfonline.com. However, the effectiveness of EDTA alone for detachment can vary depending on the cell type and conditions researchgate.netresearchgate.net. Some studies have reported that EDTA alone was not sufficient for detaching certain cell lines or disrupting biofilms researchgate.netresearchgate.net.

Decalcification in Histopathological Sample Preparation for Microtomy

This compound, often in the form of neutral EDTA solutions, is used as a decalcifying agent in the preparation of mineralized tissues like bone and teeth for histopathology wikipedia.orgresearchgate.netnih.gov. Decalcification is a critical step that removes calcium ions from the tissue matrix, making the hard tissue soft enough to be sectioned using a microtome wikipedia.orgresearchgate.net.

Compared to rapid acid-based decalcifying agents, EDTA is a slower-acting agent. However, it is considered more considerate to tissue morphology and staining characteristics researchgate.netnih.gov. Studies evaluating different decalcifying agents have shown that neutral EDTA provides excellent preservation of soft tissue integrity and high-quality staining of both soft and hard tissues, although the decalcification time is longer researchgate.netnih.gov. The rate of decalcification with EDTA is pH-dependent, and a neutral pH is often preferred to minimize potential protein hydrolysis and tissue damage nih.gov. Research also suggests that the EDTA method is superior to some acid methods in preserving DNA and RNA integrity, which is crucial for downstream genetic and molecular studies on decalcified specimens nih.gov.

This compound as a Biochemical Reagent and Calibration Standard

Stabilization of Reagents and Prevention of Enzymatic/Chemical Reaction Variations

As a chelating agent, this compound plays a role in stabilizing biochemical reagents and preventing unwanted enzymatic or chemical reactions catalyzed by trace metal ions hbdsbio.com. Many enzymes and chemical reactions can be influenced or inhibited by the presence of metal ions. By binding to these ions, this compound sequesters them from the reaction environment, thus maintaining the stability of reagents and ensuring the consistency and reliability of biochemical assays hbdsbio.com. This property makes it a valuable component in various buffers and solutions used in molecular biology and biochemistry laboratories atamanchemicals.com.

Utilization as a Calibration Standard in Laboratory Assays

This compound is commonly used as a calibration standard in various laboratory assays hbdsbio.com. Its well-defined chemical structure and known chelating properties allow for accurate preparation of solutions with precise concentrations of chelating activity. These standardized solutions can be used to calibrate analytical instruments and validate methods, ensuring the accuracy and reliability of measurements in different laboratory procedures hbdsbio.com. For instance, in analytical chemistry, EDTA is used in complexometric titrations as a primary standard for determining the concentration of metal ions wikipedia.org. While specific studies on this compound as a calibration standard were less detailed in the search results, the general principle of EDTA salts being used for standardization due to their chelating capacity and stability is established hbdsbio.comresearchgate.net.

Investigation of Biofilm Formation and Disruption Mechanisms (In Vitro Studies)

This compound has been investigated in in vitro studies for its effects on biofilm formation and disruption nih.govresearchgate.netmdpi.com. Biofilms are complex microbial communities encased in an extracellular polymeric substance (EPS) matrix, which often contains metal ions that contribute to the biofilm's structural integrity nih.govmdpi.com. EDTA's ability to chelate divalent cations like calcium, magnesium, zinc, and iron can disrupt the EPS matrix, thereby weakening the biofilm structure and potentially facilitating the penetration of antimicrobial agents nih.govmdpi.com.

Research has shown that EDTA can inhibit biofilm formation by interfering with bacterial adhesion, a critical initial step in biofilm development nih.govmdpi.com. At low concentrations, EDTA has been reported to prevent biofilms by inhibiting bacterial adhesion and reducing microbial colonization and proliferation nih.govmdpi.com. Studies have also demonstrated that EDTA can lead to the disruption of established biofilms and the detachment of bacterial cells from the biofilm structure researchgate.netnih.govmdpi.com. For example, treatment with 50 mM EDTA resulted in biofilm dissolution in one study nih.gov. Another in vitro study using a 25% neutral EDTA gel on dental calculus showed significant disruption of residual biofilm and alteration of the extracellular polymeric matrix mdpi.com.

However, conflicting results exist regarding the direct antimicrobial efficacy of EDTA alone. Some studies suggest that EDTA primarily weakens the bacterial cell membrane and promotes detachment rather than directly killing the cells researchgate.net. The effectiveness of EDTA in biofilm disruption can also be dose-dependent and may vary depending on the bacterial species and the specific composition of the biofilm nih.govasm.orgasm.org. Combinations of EDTA with other antimicrobial agents have shown synergistic effects, where EDTA's ability to disrupt the biofilm matrix enhances the effectiveness of the co-administered antimicrobials nih.govresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16156 |

| Ethylenediaminetetraacetic acid (EDTA) | 6049 |

| Calcium | 5462222 |

| Magnesium | 5462223 |

| Zinc | 23994 |

| Iron | 23925 |

Data Tables

Based on the search results, a detailed comparative data table on the efficacy of different EDTA concentrations for cell detachment or quantitative data on biofilm disruption across various bacterial species and EDTA concentrations were not consistently available in a format suitable for direct table generation without interpretation or synthesis beyond the scope of the provided snippets. However, the qualitative findings regarding cell detachment efficiency at different concentrations and the comparative performance of EDTA as a decalcifying agent can be summarized from the text.

For instance, regarding cell detachment, a study on MCF-7 cells indicated:

| EDTA Concentration | Cell Detachment Observation |

| < 5 mM | No detachment |

| 5 mM | Fewer cells detached |

| 10 mM | Cells loosened, pipetting required for complete detachment |

Regarding decalcification, a study comparing different agents on dental hard tissues found:

| Decalcifying Agent | Decalcification Rate | Soft Tissue Integrity | Staining Quality |

| Neutral EDTA | Slowest | Excellent | Best |

| 5% Nitric Acid | Rapid | Least considerate | Poor |

| (Other agents) | Varied | Varied | Varied |

Inhibition of Bacterial Adhesion and Biofilm Proliferation

Studies have shown that EDTA can prevent biofilm formation by inhibiting the initial adhesion of bacteria to surfaces. nih.govresearchgate.netnih.gov At low concentrations, EDTA has been observed to efficiently reduce biofilm formation without necessarily affecting planktonic bacterial growth. nih.gov This inhibitory effect appears to be particularly strong when EDTA is introduced at the initial stages of biofilm development. nih.gov Research by Juda et al. indicated that biofilm formation could be inhibited after 72 hours of treatment with 2 mM EDTA. nih.gov O'May et al. further demonstrated that the efficacy of EDTA in preventing and reducing biofilm development is dose-dependent. nih.gov The ability of EDTA to chelate metal ions like calcium, magnesium, zinc, and iron contributes to its effectiveness in managing biofilms. researchgate.net

Chelation-Mediated Destabilization of Extracellular Polymeric Substances (EPS)

The extracellular polymeric substance (EPS) matrix is a critical component of biofilms, providing structural integrity and protection to the embedded bacteria. mdpi.com EPS is a heterogeneous mixture containing polysaccharides, proteins, nucleic acids, glycoproteins, metal ions, and phospholipids. nih.gov Metal ions, particularly divalent cations like Ca²⁺, play a role in maintaining the stability and structure of the EPS matrix by crosslinking charged compounds. mdpi.comresearchgate.net

This compound, through its chelating properties, can bind to these metal ions within the EPS. nih.govmdpi.com This chelation-mediated removal of divalent cations can decrease the cation concentration in the EPS, leading to increased water solubility and a reduction in crosslinking. nih.govresearchgate.net The destabilization of the EPS matrix facilitates the penetration of antimicrobial agents, enhancing their effectiveness against the embedded bacteria. nih.govmdpi.com EDTA has been used to extract EPS from various bacteria for compositional analysis, highlighting its ability to interact with this matrix. nih.govresearchgate.net

Other Specialized Biochemical and Biological Research Contexts

Beyond its effects on bacterial biofilms, this compound is employed in several other specialized research areas, leveraging its chelating capabilities and influence on biological systems.

Research in Veterinary Ophthalmology as an Anticollagenase

In veterinary ophthalmology research, EDTA, including its salts like edetate disodium, is used as an anticollagenase. wikipedia.orgatamanchemicals.comwedgewood.com Corneal ulcers, particularly those involving keratomalacia or "corneal melting," are characterized by the rapid degradation of collagen and other stromal components by enzymes like collagenases and proteinases. wedgewood.com These enzymes can be produced by bacterial pathogens (such as Pseudomonas and Streptococcus) and host inflammatory cells. wedgewood.com

EDTA functions by chelating the metal ions that are essential cofactors for the activity of matrix metalloproteinases (MMPs), a major group of enzymes involved in corneal collagen degradation. wedgewood.com By inhibiting these metalloproteinases, EDTA helps to prevent the worsening of corneal ulcers and can stabilize the corneal stroma, reducing the risk of perforation. wikipedia.orgwedgewood.com While edetate disodium is more commonly referenced in this context in the provided information, the underlying mechanism of action through metal chelation is relevant to this compound as well, given their shared EDTA component.

Effects on Analyte Stability in Biological Fluids for Research Purposes (e.g., equine synovial fluid)

The use of anticoagulants like this compound in collecting biological fluids for research can influence the stability of various analytes. Studies investigating equine synovial fluid have examined the effects of different anticoagulants, including dipotassium EDTA, on the stability of clinicopathologic analytes. researchgate.netnih.govresearchgate.netnih.gov

Research has shown that while total protein (TP) concentrations in equine synovial fluid treated with dipotassium EDTA remained stable for a considerable period (e.g., 48 hours), other analytes exhibited less stability. researchgate.netnih.gov Total nucleated cell counts (TNCCs), alkaline phosphatase (ALP), lactate (B86563) dehydrogenase (LDH) activities, and pH were found to vary significantly within a few hours post-collection when treated with dipotassium EDTA or lithium heparin compared to control samples. researchgate.netnih.gov Specifically, at 8 hours, TNCC and pH were significantly elevated in samples treated with K2-EDTA. researchgate.netnih.gov This highlights the importance of considering the type of anticoagulant and storage time when analyzing certain analytes in biological fluids for research purposes. Elevated concentrations of dipotassium EDTA have also been shown to potentially overestimate refractometric determination of TP concentration in equine synovial fluid. researchgate.netnih.gov

Here is a summary of the observed effects of dipotassium EDTA on selected analytes in equine synovial fluid:

| Analyte | Stability in K2-EDTA treated SF (approximate) | Significant Variation Observed |

| Total Protein (TP) | Stable for 48 hours researchgate.netnih.gov | No significant variation at 2 hours researchgate.netnih.gov |

| Total Nucleated Cell Count (TNCC) | Stable for 8 hours researchgate.netnih.gov | Elevated at 8 hours researchgate.netnih.gov |

| Alkaline Phosphatase (ALP) | Unstable within a few hours researchgate.netnih.gov | Varied significantly after 2 hours researchgate.netnih.gov |

| Lactate Dehydrogenase (LDH) | Unstable within a few hours researchgate.netnih.gov | Varied significantly after 2 hours researchgate.netnih.gov |

| pH | Unstable within a few hours researchgate.netnih.gov | Varied significantly after 2 hours, Elevated at 8 hours researchgate.netnih.gov |

Influence on T-Cell Resuspension Buffer Composition Studies

This compound has been noted as a component in buffers used in research involving T-cells, specifically in the context of T-cell resuspension buffer composition studies. atamanchemicals.comatamanchemicals.comsigmaaldrich.com While the detailed influence of this compound within these specific buffer systems on T-cells is not extensively elaborated in the provided results, its inclusion suggests a role related to its chelating properties. EDTA is known to chelate calcium ions, which are crucial for cell adhesion mediated by cadherins. wikipedia.org In tissue culture, EDTA is used to prevent clumping of cells grown in liquid suspension or to detach adherent cells, indicating its ability to disrupt calcium-dependent cell-cell interactions. wikipedia.orgatamanchemicals.com This property could be relevant in T-cell resuspension buffers to maintain single-cell suspensions for downstream analysis or procedures. Dipotassium EDTA has also been used as a component of EDTA-glycerol solution for decalcification in the analysis of monoamine and pterine in buffer. atamanchemicals.comatamanchemicals.comsigmaaldrich.com

Environmental Research and Remediation Applications of Edetate Derivatives

Metal Mobilization and Sequestration in Environmental Systems

The primary function of edetate derivatives in environmental systems is their ability to mobilize and sequester metal ions. This occurs through the formation of stable, water-soluble metal-chelate complexes. This process is crucial for both the analysis of existing contamination and the implementation of remediation strategies.

Analysis of Heavy Metal Contamination in Water and Soil

Edetate is widely used as an extractant to determine the bioavailable fraction of heavy metals in contaminated soils and sediments. mdpi.comoatext.com By chelating metals, it can release them from various soil fractions, including those bound to organic matter. mdpi.com Studies have shown that EDTA can extract high concentrations of metals like lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn) from contaminated soils and sediments. mdpi.com For instance, research comparing EDTA to other extractants like tartaric acid and water found that EDTA extracted the highest concentrations of soil-borne metals. mdpi.com The efficiency of metal extraction by EDTA is influenced by factors such as metal speciation, EDTA concentration, the presence of other cations, and soil pH. mdpi.com

The use of EDTA in extraction procedures helps in understanding the potential risk posed by heavy metals to living organisms by assessing their mobile and potentially available forms. oatext.come3s-conferences.org Studies utilizing EDTA extraction have revealed varying bioavailable fractions of metals depending on the sample type, such as soil, floodplain soil, and stream sediment. oatext.com

Bioavailability Studies of Metals in Sediments

Edetate can be used to assess the bioavailability of heavy metals in sediments. wikipedia.org However, its influence on the bioavailability of metals in solution raises environmental concerns due to its widespread use. wikipedia.org Studies comparing different extraction methods, including EDTA, have shown that EDTA can release significant amounts of metals from sediments, highlighting its effectiveness in mobilizing metals. e3s-conferences.org For example, in studies of Skadar Lake sediments, EDTA extracted substantial percentages of Cu (44.7%), Pb (49.3%), and strontium (Sr) (61.2%). e3s-conferences.org The use of EDTA in sediment studies helps in understanding how metals are bound and their potential to transfer into water and organisms. e3s-conferences.org

Data from a study on Skadar Lake sediments illustrating metal extraction efficiency by EDTA:

| Metal | Extraction Efficiency with 0.1M EDTA (wt.%) |

| Cu | 44.7 |

| Pb | 49.3 |

| Sr | 61.2 |

| Co | Lower than Oxalic Acid (42.2%) |

| Cr | Lower than Oxalic Acid (11.4%) |

| Mn | Lower than Oxalic Acid (59.9%) |

| Ni | Lower than Oxalic Acid (13.5%) |

| Zn | Lower than Oxalic Acid (41.0%) |

| V | Lower than Oxalic Acid (42.2%) |

| Source: Adapted from E3S Web of Conferences. e3s-conferences.org |

Environmental Fate and Degradation Pathways of Edetate

Despite their utility, the environmental fate and degradation of edetate derivatives are critical considerations due to their widespread use and potential persistence. wikipedia.orgchemicalbook.com

Photolysis as a Primary Degradation Mechanism

The most significant process for the elimination of EDTA from surface waters is direct photolysis at wavelengths below 400 nm. wikipedia.orgchemicalbook.com This abiotic degradation pathway is particularly important for iron(III)-EDTA complexes. wikipedia.orgchemicalbook.comindustrialchemicals.gov.au The photolysis half-lives of iron(III)-EDTA in surface waters can vary significantly, ranging from minutes to over 100 hours, depending on light conditions. wikipedia.orgchemicalbook.com Degradation of Fe(III)-EDTA through photolysis yields byproducts such as iron complexes of triacetate (ED3A), diacetate (EDDA), and monoacetate (EDMA). wikipedia.orgchemicalbook.com While EDDA and EDMA show relatively higher biodegradation rates, ED3A is more resistant. wikipedia.orgchemicalbook.com The presence of iron can promote photolytic degradation by initiating decarboxylation through photochemical induced charge transfer to Fe(III). Studies on photocatalytic degradation of EDTA using Fe-doped titanium dioxide have shown effectiveness, suggesting the potential for engineered degradation processes. scirp.org

Considerations of Environmental Persistence and Longevity

Edetate is considered to have slow degradation rates in the environment. wikipedia.orgchemicalbook.com Its longevity can pose issues, especially given its widespread applications. wikipedia.orgchemicalbook.com While some biodegradation can occur, particularly in industrial wastewater treatment plants under specific conditions and with adapted microorganisms, it is generally considered to be of minor importance for the environmental fate of EDTA compared to photodegradation. wikipedia.orgchemicalbook.comnih.goveuropa.eu Many environmentally abundant EDTA species, such as those complexed with magnesium (Mg²⁺) and calcium (Ca²⁺), are more persistent. wikipedia.orgchemicalbook.com Studies indicate that EDTA behaves as a persistent substance in the environment, and its contribution to heavy metal bioavailability and remobilization is a major concern. researchgate.netscielo.br Laboratory studies have shown that while degradation can be achieved, poor biodegradability is observed in natural environments. researchgate.netscielo.br The persistence of EDTA can lead to increased metal mobility beyond natural conditions, potentially increasing the risk of groundwater contamination. mdpi.comcabidigitallibrary.org

Data on EDTA biodegradation:

| Condition | Observed Biodegradation | Source |

| Industrial wastewater treatment plants (with microorganisms) | Up to 80% elimination | wikipedia.orgchemicalbook.com |

| Aerobic conditions (screening tests, disodium (B8443419) salt) | 2% at day 28 (not readily biodegradable) | europa.eu |

| Prolonged Closed Bottle test (disodium salt) | 80% at day 60 (enhanced biodegradability) | europa.eu |

| River water (disodium salt) | >60% (not persistent by REACH criteria) | europa.eu |

| Lake water (disodium salt) | Faster than river water | europa.eu |

| Slightly alkaline pH (8-9) | Biodegradation observed | europa.eu |

| pH 6.5 | Less than 10% degradation over 60 days | europa.eu |

| Adapted activated sludge | Moderately biodegradable, well eliminable | europa.eu |

| Metal complexes with stability constant < 10¹² (e.g., Ca, Mg, Mn) | Degraded | europa.eu |

| Heavy metal complexes with stability constant > 10¹² (e.g., Cu, Fe) | Not degraded | europa.eu |

Role in Soil Remediation and Nutrient Delivery Research

Edetate derivatives play a significant role in soil remediation efforts, particularly for the removal of heavy metal contamination. jst.go.jpstanford.eduhawkinsinc.comresearchgate.netresearchgate.net Soil washing using EDTA is a proposed technique for decontaminating soils polluted with heavy metals. scielo.brresearchgate.net It is considered effective in mobilizing metals by forming stable water-soluble complexes, which can then be removed from the soil. mdpi.comstanford.eduresearchgate.netresearchgate.net Studies have demonstrated the efficiency of EDTA in removing metals like lead from contaminated soils through techniques like soil washing and electrokinetic processing. jst.go.jpresearchgate.net For instance, in soil washing tests, the removal efficiency of lead with EDTA was high in the pH range of 7 to 10. jst.go.jp EDTA has also been used in conjunction with techniques like asymmetrical alternating current electrochemistry (AACE) to enhance remediation and allow for the recycling of washing chemicals. stanford.edu

Despite its effectiveness in mobilizing heavy metals for removal, EDTA use in soil remediation has drawbacks. It is a non-selective chelating agent and can extract beneficial soil nutrients like calcium and magnesium, potentially deteriorating soil properties and affecting plant growth. stanford.eduresearchgate.netresearchgate.net The persistence of EDTA in soil after remediation is also a concern, as it can retain in the soil and potentially remobilize remaining heavy metals, posing a long-term environmental hazard and increasing the risk of groundwater pollution. cabidigitallibrary.orgresearchgate.netpjoes.commdpi.com Studies have shown that a significant percentage of applied EDTA can be retained in soils after remediation, with higher retention observed in acidic soils. researchgate.net

In the context of nutrient delivery, while the search results primarily highlight EDTA's role in mobilizing and removing metals, some sources mention its use in agriculture to chelate micronutrients, enhancing their availability to plants. imarcgroup.com However, detailed research findings specifically on Edetate dipotassium's role in nutrient delivery research within the scope of environmental applications were not prominently found in the provided search results, beyond the general mention of EDTA's use in fertilizers.

Mechanistic Studies in Geochemical Processes

Carbon Mineralization and Metal Recovery from Serpentinized Peridotite

Research into sustainable methods for carbon capture and the recovery of critical metals has explored the potential of accelerating natural geochemical processes. Serpentinized peridotite, an abundant ultramafic rock, is a promising feedstock for carbon mineralization due to its high content of magnesium and iron-bearing silicate (B1173343) minerals like serpentine (B99607) and olivine. These minerals can react with carbon dioxide to form stable carbonate minerals, such as magnesite (MgCO₃) and siderite (FeCO₃), thereby sequestering carbon. sjaswantlalcompany.comnih.govatamanchemicals.comwikidata.orgfishersci.atwikipedia.org Concurrently, serpentinized peridotite often contains valuable transition metals, including nickel and iron, which can be challenging to extract efficiently. sjaswantlalcompany.comnih.govatamanchemicals.comwikidata.orgfishersci.atwikipedia.org